methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate
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Overview
Description
Methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate is a complex organic compound belonging to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core, a phenylethenyl group, and various functional groups such as hydroxyl, oxo, and carboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of a quinoline derivative with a phenylethenyl compound in the presence of a catalyst can yield the desired product. The reaction conditions often involve refluxing in a suitable solvent, such as methanol or ethanol, and the use of acids or bases to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or acetonitrile, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a quinoline ketone, while reduction of the oxo group can produce a quinoline alcohol .
Scientific Research Applications
Methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
Indole Derivatives: Indoles also possess a heterocyclic structure and are known for their diverse biological properties
Uniqueness
Methyl 2-hydroxy-5-oxo-7-[(E)-2-phenylethenyl]-5,6,7,8-tetrahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C19H17NO4 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
methyl 2,5-dioxo-7-[(E)-2-phenylethenyl]-1,6,7,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-24-19(23)15-11-14-16(20-18(15)22)9-13(10-17(14)21)8-7-12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3,(H,20,22)/b8-7+ |
InChI Key |
IZWSJSDWNOQUBB-BQYQJAHWSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(CC(CC2=O)/C=C/C3=CC=CC=C3)NC1=O |
Canonical SMILES |
COC(=O)C1=CC2=C(CC(CC2=O)C=CC3=CC=CC=C3)NC1=O |
Origin of Product |
United States |
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